

An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyclohexylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexylamine

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Introduction

Cyclohexylamine, also known by its IUPAC name cyclohexanamine, is a primary aliphatic amine with the chemical formula $C_6H_{13}N$.^{[1][2]} It consists of a cyclohexane ring substituted with an amino group. This organic compound is a colorless to yellowish liquid, though it may appear colored due to contaminants, and possesses a characteristic strong, fishy, amine odor.^{[2][3][4]}

Cyclohexylamine is a versatile chemical intermediate with significant applications in various industries, including the production of vulcanization accelerators, corrosion inhibitors, artificial sweeteners, and as a building block in the synthesis of pharmaceuticals such as mucolytics, analgesics, and bronchodilators.^{[2][3][4][5]}

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **cyclohexylamine**, presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and illustrating reaction pathways and workflows using Graphviz diagrams.

Chemical and Physical Properties

Cyclohexylamine's physical and chemical characteristics are fundamental to its application and reactivity. These properties are summarized in the tables below.

Physical Properties of Cyclohexylamine

Property	Value	References
Molecular Formula	C ₆ H ₁₃ N	[1][2][4]
Molar Mass	99.17 g/mol	[3][4]
Appearance	Clear to yellowish liquid	[2][3][4]
Odor	Strong, fishy, amine odor	[2][3][4]
Density	0.8647 g/cm ³ at 25 °C	[3][4]
Melting Point	-17.7 °C	[2][3][4]
Boiling Point	134.5 °C	[2][3][4]
Flash Point	26.5 °C (closed cup)	[1]
Vapor Pressure	11 mmHg at 20 °C	[3][6]
Refractive Index	1.4565 at 20 °C	[3][6]

Solubility of Cyclohexylamine

Solvent	Solubility	References
Water	Miscible	[3][4][7]
Ethanol	Very soluble	[6][7]
Ether	Miscible	[6]
Acetone	Miscible	[6]
Most common organic solvents	Miscible	[3][6]

Acid-Base Properties of Cyclohexylamine

Property	Value	References
pKa	10.64	[3][6]
Basicity	Weak base, stronger than aniline	[2][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **cyclohexylamine**.

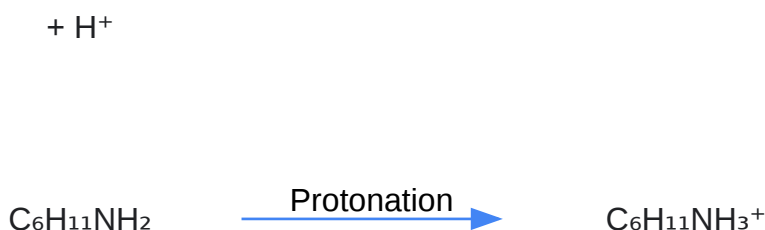
- Infrared (IR) Spectroscopy: Primary amines like **cyclohexylamine** exhibit characteristic N-H stretching absorptions. Two bands are typically observed around 3350 cm^{-1} and 3450 cm^{-1} , corresponding to symmetric and asymmetric stretching modes, respectively.[8][9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: In ^1H NMR, the protons on the carbon adjacent to the amino group are deshielded and appear further downfield than typical alkane protons. The N-H protons often appear as a broad signal. In ^{13}C NMR, the carbon atom bonded to the nitrogen is deshielded and absorbs about 20 ppm further downfield compared to other carbons in the cyclohexane ring.[8][9]
- Mass Spectrometry: The mass spectrum of **cyclohexylamine** provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Reactivity of Cyclohexylamine

Cyclohexylamine undergoes a variety of chemical reactions typical of primary aliphatic amines. Its reactivity is centered around the nucleophilic lone pair of electrons on the nitrogen atom.

Acid-Base Reactions

As a weak base, **cyclohexylamine** readily reacts with acids in exothermic reactions to form the corresponding cyclohexylammonium salts.[6][10] This includes reactions with both strong mineral acids and weaker acids like carbonic acid, which it can absorb from the air.[6]

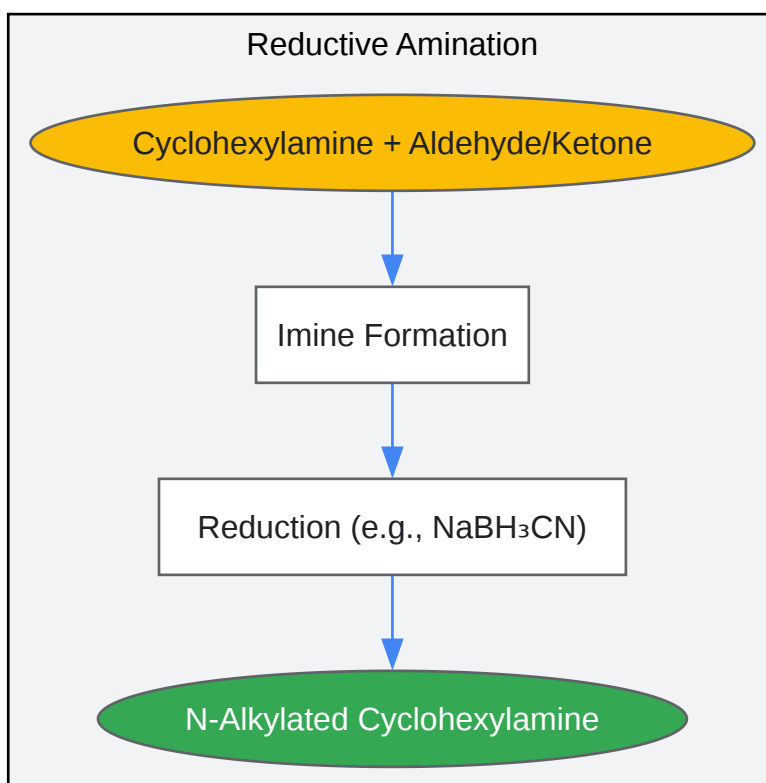


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Figure 1: Acid-Base Reaction of **Cyclohexylamine**.

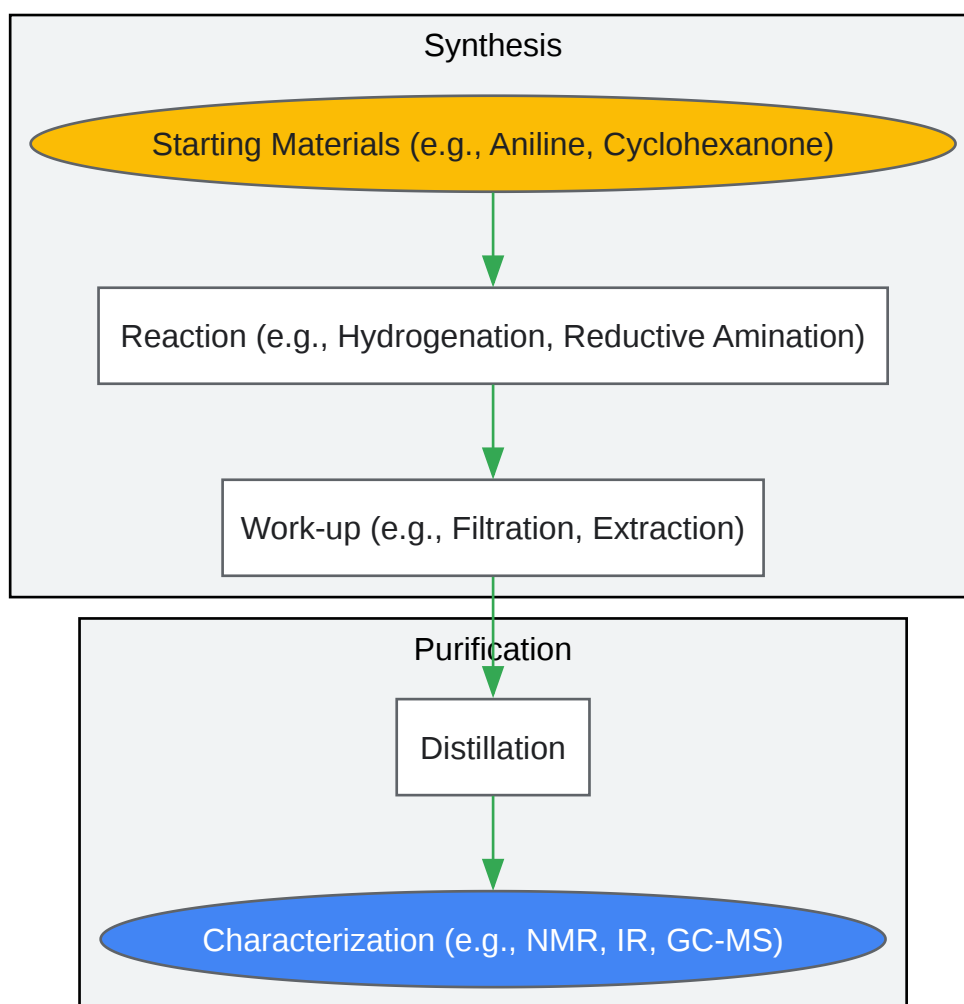
N-Alkylation

N-alkylation of **cyclohexylamine** can be achieved using various alkylating agents such as alkyl halides.[1] However, this method can lead to over-alkylation, producing secondary and tertiary amines, as the product is often more nucleophilic than the starting material. A more controlled method for mono-alkylation is reductive amination, which involves the reaction of **cyclohexylamine** with an aldehyde or ketone to form an imine, followed by reduction.[11]



Nitrous Acid (HNO₂)





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyclohexylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126512#cyclohexylamine-chemical-properties-and-reactivity]

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